Stereochemical Purity: Differentiating (S)-Enantiomer from (R)-Enantiomer Impurity
The compound is procured for its defined (S)-stereochemistry, which is essential for the correct stereochemical outcome of the final API, empagliflozin. The R-enantiomer (CAS 915095-90-8) is a known impurity in the synthesis process and would lead to an incorrect diastereomer if used as a substitute . Vendor specifications for the target compound often note the defined atom stereocenter count of 1, indicating a single, specific stereoisomer, while the undefined atom stereocenter count is 0 .
| Evidence Dimension | Defined Atom Stereocenter Count |
|---|---|
| Target Compound Data | 1 defined atom stereocenter |
| Comparator Or Baseline | R-enantiomer (CAS 915095-90-8) also has 1 defined atom stereocenter, but of opposite configuration; a racemic mixture or incorrect enantiomer would have a different stereocenter count/description. |
| Quantified Difference | The difference is qualitative: the (S)-enantiomer is a productive intermediate, while the (R)-enantiomer is an impurity. |
| Conditions | Structural analysis as reported in vendor technical datasheets. |
Why This Matters
This ensures the final API is produced with the correct stereochemistry and minimizes the formation of diastereomeric impurities, which is critical for regulatory compliance and process efficiency.
